molecular formula C9H11ClN2O3S B1596772 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride CAS No. 337508-68-6

6-Morpholin-4-yl-pyridine-3-sulfonyl chloride

Cat. No. B1596772
M. Wt: 262.71 g/mol
InChI Key: FZQDEGBLWSULKG-UHFFFAOYSA-N
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Description



  • 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClN2O3S .

  • It is also known by other synonyms such as 6-morpholinopyridine-3-sulfonyl chloride and 3-chlorosulphonyl-6-morpholin-4-yl pyridine .

  • The compound is a white to off-white solid and is moisture-sensitive.





  • Synthesis Analysis



    • The synthesis of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) .

    • The reaction proceeds through the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce the desired product.

    • Distillation under reduced pressure is then used to purify the compound.





  • Molecular Structure Analysis



    • The molecular formula of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride is C9H11ClN2O3S .

    • Its molecular weight is approximately 262.7 g/mol .

    • The compound has the following structure:
      !Molecular Structure





  • Chemical Reactions Analysis



    • 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride is reactive with water, liberating toxic gas.

    • It reacts violently with water, which is an important safety consideration.





  • Physical And Chemical Properties Analysis



    • Density : 1.438 g/cm³

    • Boiling Point : 438.6°C at 760 mmHg

    • Melting Point : 118°C

    • Flash Point : 219.1°C

    • Solubility : Soluble in organic solvents.

    • Appearance : White to off-white solid.




  • Safety And Hazards



    • Causes severe skin burns and eye damage.

    • Contact with water liberates toxic gas.

    • Reacts violently with water.

    • Handle with care and use appropriate protective equipment.




  • Future Directions



    • Research on the compound’s applications and potential uses in chemical synthesis and pharmaceuticals.




    properties

    IUPAC Name

    6-morpholin-4-ylpyridine-3-sulfonyl chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FZQDEGBLWSULKG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11ClN2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80380099
    Record name 6-(Morpholin-4-yl)pyridine-3-sulfonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80380099
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    262.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Morpholin-4-yl-pyridine-3-sulfonyl chloride

    CAS RN

    337508-68-6
    Record name 6-(Morpholin-4-yl)pyridine-3-sulfonyl chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80380099
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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